N-(2-phenylethyl)-2-(pyrrolidin-1-yl)acetamide
Overview
Description
N-(2-phenylethyl)-2-(pyrrolidin-1-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylethyl group attached to the nitrogen atom and a pyrrolidinyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-2-(pyrrolidin-1-yl)acetamide typically involves the reaction of 2-phenylethylamine with 2-chloroacetamide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 2-phenylethylamine attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product.
Reaction Conditions:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium; temperature: 25-50°C
Reduction: Lithium aluminum hydride; solvent: ether or tetrahydrofuran; temperature: 0-25°C
Substitution: Nucleophiles such as amines, thiols; solvent: dichloromethane or acetonitrile; temperature: 25-60°C
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted amides
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-2-(pyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylethyl group may facilitate binding to aromatic residues in the target protein, while the pyrrolidinyl group can enhance the compound’s stability and bioavailability. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate neurotransmitter release and receptor activity.
Comparison with Similar Compounds
N-(2-phenylethyl)-2-(pyrrolidin-1-yl)acetamide can be compared with other similar compounds, such as:
N-(2-phenylethyl)-2-(piperidin-1-yl)acetamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
N-(2-phenylethyl)-2-(morpholin-1-yl)acetamide: Contains a morpholine ring, which may alter its chemical properties and biological activity.
N-(2-phenylethyl)-2-(azepan-1-yl)acetamide: Features an azepane ring, leading to differences in steric and electronic effects.
The uniqueness of this compound lies in its specific combination of the phenylethyl and pyrrolidinyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-phenylethyl)-2-pyrrolidin-1-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-14(12-16-10-4-5-11-16)15-9-8-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSBPTXPFSUWJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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